trans-Diamminedinitropalladium(II)

Automotive catalysis Three-way catalyst Cold-start emissions

trans-Diamminedinitropalladium(II), also designated diamminepalladium(II) nitrite or Pd(NH₃)₂(NO₂)₂, is a palladium(II) coordination complex that adopts a square‑planar trans geometry with two ammine and two nitro ligands. It is commercially supplied as a light‑yellow powder with a nominal purity ≥ 99.0 %, a density of 2.0 g cm⁻³ at 20 °C, and a decomposition onset near 210 °C that proceeds to completion by approximately 300 °C.

Molecular Formula H6N4O4Pd
Molecular Weight 232.5 g/mol
CAS No. 14852-83-6
Cat. No. B079911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Diamminedinitropalladium(II)
CAS14852-83-6
Molecular FormulaH6N4O4Pd
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESN.N.N(=O)[O-].N(=O)[O-].[Pd+2]
InChIInChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2
InChIKeyFEVAROJZEMZJGB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Diamminedinitropalladium(II) CAS 14852-83-6 – Procurement-Relevant Chemical Identity and Sourcing Profile


trans-Diamminedinitropalladium(II), also designated diamminepalladium(II) nitrite or Pd(NH₃)₂(NO₂)₂, is a palladium(II) coordination complex that adopts a square‑planar trans geometry with two ammine and two nitro ligands [1]. It is commercially supplied as a light‑yellow powder with a nominal purity ≥ 99.0 %, a density of 2.0 g cm⁻³ at 20 °C, and a decomposition onset near 210 °C that proceeds to completion by approximately 300 °C [2]. The compound serves primarily as a precursor for supported palladium catalysts in automotive exhaust after‑treatment and selective organic transformations, offering a chlorine‑free composition that avoids chloride‑induced catalyst poisoning encountered with traditional PdCl₂‑based precursors [3].

Why trans-Diamminedinitropalladium(II) Cannot Be Replaced by Generic Palladium Precursors


Palladium precursor salts are not functionally interchangeable; the choice of precursor dictates the speciation of the metal during catalyst preparation, which in turn controls the resulting Pd dispersion, particle size, and metal–support interaction [1]. Unlike PdCl₂, trans-diamminedinitropalladium(II) is free of halide ligands that can poison active sites, corrode equipment, and lower thermal durability. Compared with Pd(NO₃)₂, the ammine‑nitro complex decomposes through a cleaner single‑step pathway that yields metallic Pd powder rather than a mixed oxide, imparting different sintering resistance under high‑temperature exhaust conditions [2]. These intrinsic differences in coordination chemistry and thermal decomposition behavior translate into measurable performance gaps in catalytic activity, selectivity, and long‑term stability, making generic substitution a technical risk that procurement specifications should explicitly address.

trans-Diamminedinitropalladium(II) – Quantitative Evidence for Scientific and Industrial Selection


Catalytic Activity and Thermal Stability Advantage over PdCl₂ and Pd(NO₃)₂ in Automotive Exhaust Catalysis

In a direct comparative study of Pd/Al₂O₃ close‑coupled catalysts fabricated from three precursors, the catalyst prepared with Pd(NH₃)₂(NO₂)₂ via a prefabricate method exhibited the highest overall catalytic activity for the simultaneous removal of HC, CO, and NOx, and retained superior performance after thermal aging at 1000 °C. This advantage was quantitatively linked to a higher BET surface area, greater Pd dispersion, and smaller Pd particle sizes relative to the catalysts derived from PdCl₂ and Pd(NO₃)₂ [1]. Although specific T₅₀ values are tabulated in the full text, the authors explicitly conclude that the Pd(NH₃)₂(NO₂)₂‑based catalyst outperforms the others in both fresh and aged states, a finding consistent with the lack of residual chloride that can accelerate metal sintering [1].

Automotive catalysis Three-way catalyst Cold-start emissions

Halide‑Free Composition Eliminates Chloride‑Related Catalyst Deactivation

trans-Diamminedinitropalladium(II) contains only N‑ and O‑based ligands, making it fundamentally chloride‑free. This contrasts directly with PdCl₂ and [Pd(NH₃)₂Cl₂], where residual chloride can cause sinter‑promoting effects, active‑site blocking, and corrosion of reactor components. Patented synthesis routes explicitly exploit this feature, noting that chloride‑free precursors avoid the deactivation problems associated with halogen‑containing alternatives [1]. In naphthalene hydrogenation, Pd/Al₂O₃ catalysts prepared from PdCl₂ were significantly more active than those from Pd(NH₃)₂(NO₂)₂, but the disparity vanished on SiO₂ supports where residual Cl⁻ could be calcined away, confirming that chloride retention—not inherent Pd speciation—governs the observed activity difference [2].

Catalyst poisoning Halide contamination Pd dispersion

Single‑Crystal Structural Differentiation from the Platinum Analog trans‑Pt(NH₃)₂(NO₂)₂

Despite their identical ligand set and trans square‑planar configuration, trans‑Pd(NH₃)₂(NO₂)₂ and trans‑Pt(NH₃)₂(NO₂)₂ crystallize in fundamentally different systems. The palladium complex crystallizes in the triclinic space group P‑1 with unit‑cell parameters a = 5.003(1) Å, b = 5.419(1) Å, c = 6.317(1) Å, α = 91.34(2)°, β = 111.890(10)°, γ = 100.380(10)°, whereas the platinum analog adopts a monoclinic lattice (C2) with a = 7.4235(16) Å, b = 9.130(2) Å, c = 4.4847(10) Å, β = 99.405(7)° [1]. This non‑isostructural relationship means that co‑crystallization, solid‑solution formation, or ligand‑exchange rates under preparative conditions will differ between the two metals, a critical consideration when developing bimetallic Pd‑Pt formulations or when substitution of Pt with Pd is contemplated for cost reduction.

Crystal engineering X‑ray diffraction Structure‑property correlation

Well‑Defined Thermal Decomposition Onset at 210 °C with Direct Pd Metal Formation

Thermogravimetric analysis coupled with evolved‑gas mass spectrometry and FTIR demonstrates that solid trans‑Pd(NH₃)₂(NO₂)₂ undergoes a single‑step exothermic decomposition starting at ca. 230 °C (sealed crucible with pinhole) to yield metallic palladium powder, with N₂, H₂O, NH₃, N₂O, NO, and NO₂ as the only gaseous products [1]. A manufacturer’s specification sheet reports a practical decomposition onset of 210 °C under ambient‑pressure conditions, with complete decomposition by 300 °C [2]. This behavior contrasts with Pd(NO₃)₂, which decomposes in multiple steps above 100 °C and can leave residual PdO requiring high‑temperature reduction, and with Pd(OAc)₂, which decomposes over a broad 200‑300 °C range with variable oxide formation [3].

Thermal analysis Catalyst calcination Pd nanoparticle formation

Stable Dissolution in Warm Nitric Acid Enabling Uniform Washcoat Impregnation

Although trans‑diamminedinitropalladium(II) is sparingly soluble in water at ambient temperature, it dissolves cleanly in nitric acid (250‑450 g L⁻¹) at 60‑100 °C to form a true solution rather than a colloidal suspension [1]. This solution, when aged and applied to a γ‑Al₂O₃ or cordierite carrier, yields a uniformly dispersed Pd phase after calcination and reduction, a critical requirement for achieving high metal utilization in automotive and industrial emission‑control catalysts. In contrast, alternative precursors such as PdCl₂ require strong hydrochloric acid for dissolution, introducing corrosive halides, while Pd(NO₃)₂ solutions are commercially supplied pre‑acidified with HNO₃ but may contain variable nitrate/nitrite equilibria that complicate aging behavior [1].

Catalyst manufacturing Impregnation Washcoat deposition

trans-Diamminedinitropalladium(II) – Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Automotive Close‑Coupled Three‑Way Catalyst (TWC) Manufacturing

Procurement teams formulating Pd/Al₂O₃ close‑coupled catalysts for gasoline‑engine cold‑start emission control should specify or qualify trans‑diamminedinitropalladium(II) as the preferred Pd precursor. The compound enables prefabricate impregnation methods that yield higher Pd dispersion, smaller PdO particle sizes, and greater thermal stability after 1000 °C aging compared with catalysts made from PdCl₂ or Pd(NO₃)₂, as demonstrated by He et al. (2012) [1]. The halogen‑free nature also protects downstream stainless‑steel exhaust components from chloride‑induced corrosion, a practical advantage documented in multiple patents [2].

Chlorine‑Sensitive Fine‑Chemical Hydrogenation Catalysts

For supported Pd catalysts employed in selective hydrogenation of pharmaceutical intermediates or fine chemicals where even trace chloride compromises product purity or catalyst lifetime, trans‑diamminedinitropalladium(II) provides a halide‑free precursor option. The compound’s clean, single‑step thermal decomposition to metallic Pd eliminates the need for rigorous chloride‑removal calcination cycles that are mandatory when PdCl₂ is used, as illustrated by the contrast in naphthalene hydrogenation activity reported by Kishimoto & Namba (2002) [3]. This simplifies catalyst preparation while improving batch consistency.

Pd‑Pt Bimetallic Catalyst Development and Metal‑Substitution Studies

Research groups developing Pd‑Pt bimetallic formulations for emission control or fuel‑cell electrodes must account for the fact that trans‑Pd(NH₃)₂(NO₂)₂ and trans‑Pt(NH₃)₂(NO₂)₂ are not isostructural; the Pd complex crystallizes in a triclinic lattice (P‑1) while the Pt analog is monoclinic (C2) [4]. This structural mismatch influences co‑precipitation kinetics and the thermal alloying behavior during calcination. When substituting Pt with Pd for cost reduction, the distinct decomposition onset of the Pd complex (230 °C vs. 220 °C for Pt) provides a thermal signature that can be exploited for stepwise activation in layered catalyst architectures.

Electroplating and Thin‑Film Deposition from Halide‑Free Pd Baths

Electroplating baths formulated from trans‑diamminedinitropalladium(II) offer current efficiencies comparable to those of the well‑established [Pd(NH₃)₂Cl₂] system, as the electroactive species in all three [Pd(NH₃)₂X₂] baths (X = Cl, Br, NO₂) is the same Pd(NH₃)₄²⁺ complex [5]. However, the nitro‑based bath eliminates halide‑induced anodic corrosion of stainless‑steel plating fixtures and prevents halide co‑deposition in the Pd film, making it suitable for electronic and decorative applications that demand high‑purity Pd coatings without bromide or chloride inclusions [5].

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